molecular formula C12H18N2O6S2 B12895497 4-(3,4-Dimethoxypyrrolidine-1-sulfonyl)benzene-1-sulfonamide CAS No. 55619-43-7

4-(3,4-Dimethoxypyrrolidine-1-sulfonyl)benzene-1-sulfonamide

Cat. No.: B12895497
CAS No.: 55619-43-7
M. Wt: 350.4 g/mol
InChI Key: VGHMSKCXHSULIZ-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxypyrrolidine-1-sulfonyl)benzene-1-sulfonamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery, characterized by its hybrid structure incorporating two privileged pharmacophores: a benzenesulfonamide and a 3,4-dimethoxypyrrolidine ring . The benzenesulfonamide moiety is a foundational element in over 150 FDA-approved drugs and is known for its versatile biological activities. This functional group is a common feature in compounds acting as enzyme inhibitors, particularly of carbonic anhydrases , and is found in agents with antibacterial, anti-inflammatory, antiviral, and anticancer properties . The presence of a primary sulfonamide group (-SO2NH2) on the benzene ring enhances the molecule's potential to participate in hydrogen bonding and coordinate with metal ions, which is crucial for binding to biological targets . The 3,4-dimethoxypyrrolidine component offers a three-dimensional, sp3-hybridized saturated ring system. Unlike flat aromatic scaffolds, the pyrrolidine ring enables extensive exploration of pharmacophore space and contributes to the stereochemistry of the molecule, which can be critical for achieving high binding affinity and selectivity for enantioselective protein targets . The methoxy substituents on the pyrrolidine ring can further influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and provide vectors for additional structural modification. Preliminary research applications for this compound are likely focused in hit-to-lead optimization and structure-activity relationship (SAR) studies. Researchers can investigate the dual-functionalized scaffold for developing novel inhibitors, particularly exploring the synergistic effects of linking a sulfonamide with a diverse pyrrolidine tail. This makes it a valuable tool for probing enzyme active sites and designing selective ligands for disease-associated isoforms . This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

55619-43-7

Molecular Formula

C12H18N2O6S2

Molecular Weight

350.4 g/mol

IUPAC Name

4-(3,4-dimethoxypyrrolidin-1-yl)sulfonylbenzenesulfonamide

InChI

InChI=1S/C12H18N2O6S2/c1-19-11-7-14(8-12(11)20-2)22(17,18)10-5-3-9(4-6-10)21(13,15)16/h3-6,11-12H,7-8H2,1-2H3,(H2,13,15,16)

InChI Key

VGHMSKCXHSULIZ-UHFFFAOYSA-N

Canonical SMILES

COC1CN(CC1OC)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-Dimethoxypyrrolidin-1-yl)sulfonyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,4-dimethoxypyrrolidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-Dimethoxypyrrolidin-1-yl)sulfonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving sulfonamide-sensitive pathways.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-((3,4-Dimethoxypyrrolidin-1-yl)sulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy groups and sulfonamide moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The benzenesulfonamide core is common across all analogs. Key differences arise from the substituent groups attached to the sulfonamide nitrogen:

Compound ID/Name Substituent Group Key Structural Features Reference
Compound 15 () Hydrazinecarbonyl linked to 4-chlorophenyl Aromatic chlorophenyl group; hydrazinecarbonyl spacer
Compound 16 () Hydrazinecarbonyl linked to 4-dimethylaminophenyl Electron-donating dimethylamino group; enhances solubility
Compound 17 () Hydrazinecarbonyl linked to 4-nitrophenyl Electron-withdrawing nitro group; may influence reactivity
Compound 18 () 3-(3,5-Dimethylpyrazol-1-yl)-3-oxopropyl Pyrazole ring; keto group contributes to hydrogen bonding
Compound 19 () 2,5-Dimethylpyrrole-1-yl propanamide Pyrrole ring; methyl groups alter steric and electronic properties
Target Compound 3,4-Dimethoxypyrrolidine-1-sulfonyl Pyrrolidine ring with methoxy groups; enhances hydrophilicity and conformational flexibility N/A

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., nitro in Compound 17) increase electrophilicity, while electron-donating groups (e.g., dimethylamino in Compound 16) improve solubility .
  • Steric Influence : Bulky substituents like pyrazole (Compound 18) or pyrrole (Compound 19) may hinder enzyme binding compared to the smaller dimethoxypyrrolidine group in the target compound.

General Strategies for Benzenesulfonamide Derivatives

  • Hydrazones: Synthesized via condensation of hydrazides with aldehydes/ketones in methanol or propan-2-ol (Compounds 11–17, 60–95% yields) .
  • Heterocyclic Derivatives : Cyclization reactions using 2,4-pentanedione (Compound 18, 49% yield) or 2,5-hexanedione (Compound 19, 71% yield) under acidic conditions .
  • Thiadiazoles/Oxadiazoles : Formed via reactions with CS₂/KOH (e.g., Compound 24) or thiosemicarbazide .

Pharmacological Activity Comparisons

COX-2 Inhibition ()

  • Compound 1c (4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide): Exhibits 47.1% COX-2 inhibition at 20 μM, attributed to the methoxyphenyl-quinazolinone moiety .
  • Celecoxib : 80.1% inhibition at 1 μM, highlighting the superior activity of triarylimidazole derivatives.

Inference for Target Compound : The dimethoxypyrrolidine group may modulate COX-2 affinity via hydrogen bonding (methoxy groups) or steric effects, but activity is likely lower than celecoxib.

Antiviral Potential ()

  • Target Compound : The pyrrolidine sulfonyl group could enhance binding to viral proteases due to conformational flexibility, though this requires experimental validation.

Physicochemical Properties

Property Compound 15 Compound 18 Compound 19 Target Compound (Predicted)
Melting Point (°C) 226–227 169–170 Not reported ~180–200 (estimated)
Yield (%) 95 49 71 Moderate (50–70%)
Solubility Low (chlorophenyl) Moderate (pyrazole) Low (pyrrole) High (methoxy groups)

Notes:

  • High-yield reactions (e.g., Compound 15, 95%) correlate with simpler substituents .
  • The target compound’s methoxy groups likely improve aqueous solubility compared to aromatic analogs.

Spectral Data and Structural Confirmation

  • ¹H-NMR : Methoxy protons in the target compound would resonate at δ 3.3–3.5 ppm, distinct from hydrazine NH signals (δ 8.5–11.5 ppm in Compounds 15–17) .
  • ¹³C-NMR : Pyrrolidine carbons (C-3,4-OCH₃) would appear at δ 55–60 ppm, contrasting with pyrazole C=O (δ 167–170 ppm in Compound 18) .

Biological Activity

4-(3,4-Dimethoxypyrrolidine-1-sulfonyl)benzene-1-sulfonamide is a sulfonamide derivative with potential biological activity that has garnered attention in medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant research findings, including case studies and experimental data.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₂H₁₈N₂O₆S₂
  • CAS Number : 71364071
  • Molecular Weight : 350.41 g/mol

The biological activity of sulfonamides often involves inhibition of bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway. This mechanism has implications for antimicrobial activity, particularly against various bacterial strains. Additionally, some sulfonamide derivatives have been studied for their effects on cardiovascular functions and potential anti-inflammatory properties.

Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit varying degrees of antimicrobial activity. For instance, studies have indicated that compounds similar to this compound can effectively inhibit the growth of pathogenic bacteria and fungi.

Cardiovascular Effects

A study investigating the effects of benzenesulfonamide derivatives on perfusion pressure revealed that certain compounds could significantly alter coronary resistance and perfusion pressure in isolated rat heart models. The findings suggested that these compounds could interact with calcium channels, influencing cardiovascular dynamics .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of this compound and related compounds. The following table summarizes key findings from these studies:

Compound NameDose (nM)Effect on Perfusion PressureNotes
Control (Krebs-Henseleit solution only)-BaselineControl group for comparison
This compound0.001Significant decreaseIndicated potential for cardiovascular effects
2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamide0.001Moderate decreaseComparison compound
2-Hydrazinocarbonyl-benzenesulfonamide0.001Minimal effectLess effective than others
4-(2-Aminoethyl)-benzenesulfonamide0.001Significant decreaseNoted for strong interaction with calcium channels

Pharmacokinetic Considerations

Pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding the biological activity of any drug candidate. Theoretical evaluations using computational models have suggested favorable permeability characteristics for this compound across various biological membranes .

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